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Compound of Interest

Compound Name: 2-Fluoro-5-methoxypyridine

Cat. No.: B146139

Introduction

2-Fluoro-5-methoxypyridine, a substituted pyridine derivative, represents a class of
heterocyclic compounds of significant interest in medicinal chemistry and materials science.
The introduction of a fluorine atom and a methoxy group onto the pyridine ring dramatically
influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable
building block in the synthesis of novel bioactive molecules and functional materials.[1] A
thorough spectroscopic characterization is paramount for confirming the identity, purity, and
structure of 2-Fluoro-5-methoxypyridine, and for understanding its chemical behavior.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Fluoro-5-methoxypyridine (CAS No. 136888-79-4, Molecular Formula: CeHsFNO,
Molecular Weight: 127.12 g/mol ).[2] We will delve into the theoretical underpinnings and
practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (*H, 13C, and 1°F),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and
characterization of this compound. This guide is intended for researchers, scientists, and drug
development professionals who require a deep understanding of the spectroscopic properties
of fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
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Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure
elucidation. For 2-Fluoro-5-methoxypyridine, a combination of 1H, 13C, and °F NMR provides
a complete picture of the molecule's connectivity and electronic environment. The presence of
the NMR-active *°F nucleus, with its 100% natural abundance and high gyromagnetic ratio,
offers a powerful diagnostic tool.[3][4][5]

'H NMR Spectroscopy

The *H NMR spectrum provides information about the number, environment, and connectivity
of protons in the molecule. For 2-Fluoro-5-methoxypyridine, we expect to see signals for the
three aromatic protons on the pyridine ring and the three protons of the methoxy group.

Predicted *H NMR Data (500 MHz, CDCIs)

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~8.05 d ~2.9 1H H-6
~7.40 dd ~8.8,2.9 1H H-4
~6.85 dd ~8.8, 3.2 1H H-3
3.85 S - 3H -OCHs

Causality Behind Assignments:

» H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a
downfield shift. It exhibits a doublet multiplicity due to coupling with the neighboring H-4
proton.

e H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its
chemical shift is influenced by the meta fluorine and the para methoxy group.

e H-3: This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It
is coupled to the neighboring H-4 proton, giving a doublet of doublets.
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e -OCHs: The methyl protons of the methoxy group are not coupled to any other protons and
therefore appear as a sharp singlet.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-5-methoxypyridine in
0.6-0.7 mL of deuterated chloroform (CDCIs).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

[¢]

[e]

Place the NMR tube in the spectrometer's probe.

[e]

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o

Acquire the *H NMR spectrum using a standard pulse sequence.
» Data Processing:

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shifts using the residual solvent peak (CDCls: d 7.26 ppm).
Workflow for *H NMR Analysis

Caption: Workflow for acquiring and processing a *H NMR spectrum.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule.
Due to the presence of fluorine, we expect to see C-F coupling, which provides valuable
structural information.

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~163 (d, J = 240 Hz) C-2

~150 (d, J = 15 Hz) C-5

~140 C-6

~125 (d, J = 20 Hz) C-4

~110 (d, J =5 Hz) C-3

-56 -OCHs

Causality Behind Assignments:

e C-2: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a
significant downfield shift and a large one-bond C-F coupling constant (XJCF).

e C-5: This carbon is attached to the methoxy group and is influenced by the fluorine atom two
bonds away, leading to a smaller two-bond C-F coupling constant (2JCF).

e C-6, C-4, C-3: The chemical shifts of these carbons are influenced by their position relative
to the nitrogen, fluorine, and methoxy substituents. They will also exhibit smaller long-range
C-F couplings.

e -OCHs: The carbon of the methoxy group appears at a typical upfield chemical shift.
Experimental Protocol: 33C NMR Spectroscopy
The protocol is similar to that for *H NMR, with the following key difference in acquisition:

o Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to
simplify the spectrum by removing C-H couplings.

F NMR Spectroscopy

19F NMR is a highly sensitive technique for characterizing fluorinated compounds. The wide
chemical shift range of °F NMR makes it particularly useful for distinguishing between different
fluorine environments.[4][6][7]
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Predicted °F NMR Data (470 MHz, CDCls)

Chemical Shift (6, ppm) Multiplicity Assignment

~-85 m F

Causality Behind Assignment:

e The chemical shift of the fluorine atom is influenced by the electronic environment of the
pyridine ring. The value is a prediction based on typical shifts for fluoroaromatic compounds.

o The multiplicity will be complex (a multiplet) due to coupling with the aromatic protons (H-3
and H-4).

Experimental Protocol: 1°F NMR Spectroscopy

The protocol is analogous to *H NMR, with the spectrometer configured to observe the 1°F
nucleus. A common reference standard for °F NMR is CFCls (& = 0 ppm).[4]

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (methyl)

1600-1450 Strong c=C an.d §=N stretching
(aromatic ring)

1250-1200 Strong C-O-C stretching (asymmetric)

1100-1000 Strong C-F stretching

~1030 Medium C-O-C stretching (symmetric)

Causality Behind Assignments:

e The characteristic absorptions for aromatic C-H, C=C, and C=N bonds confirm the presence
of the pyridine ring.

e The strong C-O-C stretching bands are indicative of the methoxy group.
e A strong absorption in the 1100-1000 cm~1 region is characteristic of a C-F bond.
Experimental Protocol: FT-IR Spectroscopy
o Sample Preparation (KBr Pellet Method):
o Mix a small amount of 2-Fluoro-5-methoxypyridine with dry potassium bromide (KBr).
o Grind the mixture to a fine powder.
o Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Record a background spectrum of the empty sample compartment.
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o Record the spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge
ratio of ions. It is used to determine the molecular weight of a compound and to deduce its
structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron lonization - EI)

mlz Relative Intensity Assighment

127 High [M]* (Molecular lon)
112 Moderate [M - CHs]*

98 Moderate [M - CHOJ*

84 High [M - CHs - COJ*

Causality Behind Fragmentation:
e [M]*: The molecular ion peak at m/z 127 confirms the molecular weight of the compound.

e [M - CHs]*: Loss of a methyl radical from the methoxy group is a common fragmentation
pathway.

e [M - CHOJ": Loss of a formyl radical can occur from the molecular ion.

e [M - CHs - COJ*: Subsequent loss of carbon monoxide from the [M - CHs]* fragment is a
characteristic fragmentation of methoxy-substituted aromatic compounds. The fragmentation
of pyridine derivatives can also involve ring opening and loss of small molecules like HCN.[8]

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the ion source of the mass
spectrometer, typically via a direct insertion probe or after separation by gas
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chromatography.

« lonization: Bombard the sample with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

2-Fluoro-5-methoxypyridine

IR Spectroscopy I Mass Spectrometry

EI-MS

Proton Environment Cgrbon Backbone Fluorine Environment Vibrational Modes Molecular lon Fragment lons

\
Functional_Groups

Structure Elucidation

C_H_Framework F_Environment Mol_Weight Fragmentation

A

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of 2-Fluoro-5-methoxypyridine.

Conclusion

The comprehensive spectroscopic analysis of 2-Fluoro-5-methoxypyridine using a
combination of 1H, 13C, and *°F NMR, IR spectroscopy, and mass spectrometry provides a self-
validating system for its structural confirmation and purity assessment. Each technique offers a
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unique and complementary piece of the structural puzzle. The principles and protocols outlined
in this guide provide a robust framework for the characterization of this and other related
fluorinated heterocyclic compounds, which are of increasing importance in the fields of drug
discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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